molecular formula C8H8N4O B2926838 (3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine CAS No. 857653-92-0

(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B2926838
CAS No.: 857653-92-0
M. Wt: 176.179
InChI Key: VWSKAKZXPVMTLX-UHFFFAOYSA-N
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Description

The compound “(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)methanamine” belongs to a class of organic compounds known as heterocyclic compounds, which contain atoms of at least two different elements in the ring structure . Specifically, this compound contains a pyridine ring and an oxadiazole ring, both of which are nitrogen-containing heterocycles .


Molecular Structure Analysis

The molecular structure of “this compound” would likely be influenced by the presence of the pyridine and oxadiazole rings. For instance, N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide, a similar compound, features a planar central moiety with adjacent moieties out of the plane .

Scientific Research Applications

Synthesis and Characterization Techniques

The synthesis of related compounds, such as 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine, involves condensation routes using hydrazide and glycine, showing high yields and detailed spectroscopic characterization methods. This approach underlines the importance of synthesizing and characterizing oxadiazole derivatives for potential applications in various fields, including medicinal chemistry and material science (Ganesh Shimoga et al., 2018).

Catalytic and Coordination Chemistry

Research on diiron(III) complexes with tridentate 3N ligands, including N-((6-methylpyridin-2-yl-)methyl)(pyridin-2-yl)methanamine, as functional models for methane monooxygenases, highlights the role of the capping ligand in hydroxylation reactions of alkanes. This study offers insights into how such ligands could influence catalytic efficiency and selectivity in synthetic models of enzymatic processes (M. Sankaralingam & M. Palaniandavar, 2014).

Potential Anticonvulsant Agents

The synthesis and evaluation of Schiff bases related to pyridin-3-yl methanamine derivatives for anticonvulsant activity demonstrate the therapeutic potential of such compounds. This research outlines the process of creating novel compounds with specific chemical structures and assessing their efficacy in seizure protection, showcasing the intersection of chemical synthesis and pharmacological testing (S. Pandey & R. Srivastava, 2011).

Optical and Photophysical Applications

The development of novel blue light and large Stoke shift emitting compounds based on imidazo[1,5-a]pyridine, achieved through condensation reactions involving methanamine, indicates potential applications in luminescent materials and technologies. These findings suggest avenues for creating materials with specific optical properties for use in displays, sensors, and other technologically relevant applications (G. Volpi et al., 2017).

Photocytotoxicity for Cancer Therapy

Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have been studied for their photocytotoxic properties in red light, suggesting their potential application in photodynamic therapy for cancer. The research highlights the generation of reactive oxygen species and the complexes' ability to target cancer cells selectively, presenting a promising approach for developing new cancer treatments (Uttara Basu et al., 2014).

Properties

IUPAC Name

(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c9-5-7-11-8(12-13-7)6-1-3-10-4-2-6/h1-4H,5,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSKAKZXPVMTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=NOC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Trifluoroacetic acid (6.5 ml) was added to a solution of (3-pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethyl)carbamic acid tert-butyl ester (Preparation 8, 420 mg, 1.52 mmol in CH2Cl2 (10 ml) and the mixture stirred at rt for 2 h. The solvent was evaporated and the residue dissolved in EtOAc (100 ml). After washing with saturated aqueous Na2CO3 (25 ml), the aqueous phase was re-extracted with 5% MeOH in CH2Cl2 (7×25 ml) and the combined organic phases dried (MgSO4). The solvent was removed to afford the title compound: RT=0.25 min; m/z (ES+)=177.1 [M+H]+.
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

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